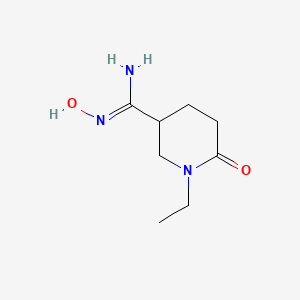

1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide

Description

Historical Development and Significance in Medicinal Chemistry

Piperidine derivatives have played a pivotal role in medicinal chemistry since the mid-20th century, with their structural versatility enabling diverse biological interactions. The compound 1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide represents a modern evolution of this scaffold, incorporating both a hydroxyimino group and an ethyl substituent to modulate electronic and steric properties. Its development builds upon foundational work in the 1990s that established N-hydroxyimidamide moieties as pharmacophores capable of metal chelation and enzyme inhibition.

The synthesis of this compound reflects advances in regioselective cyclization strategies, particularly the 6-endo-dig reductive hydroamination/cyclization cascade reported by Gharpure et al.. Unlike early piperidine syntheses that relied on simple amine alkylation, contemporary methods enable precise control over substituent positioning while maintaining the conformational flexibility critical for target engagement.

Positioning within Piperidine-Based Bioactive Compounds

Structurally, this compound occupies a unique niche among bioactive piperidines (Table 1). The ethyl group at N1 confers lipophilicity (calculated XLogP3 ≈ -0.9), while the 6-oxo moiety introduces hydrogen-bonding capacity comparable to prototypical piperidinone derivatives. The carboximidamide group at C3 creates a planar, electron-rich region distinct from the spherical basicity of traditional piperidine amines.

Table 1: Structural comparison with related bioactive piperidines

| Feature | This Compound | Piperine | Risperidone |

|---|---|---|---|

| N-substituent | Ethyl | Piperoyl | Benzisoxazole |

| C3 functional group | Carboximidamide | Methoxy | Carbonyl |

| Ring oxidation state | 6-Oxo | Fully reduced | 4-Oxo |

| Bioactivity profile | Chelation potential | TRPV1 modulation | Dopamine antagonism |

[Data synthesized from 1,2]

This configuration enables simultaneous engagement with metal-containing enzyme active sites and hydrophobic protein pockets, a combination rarely observed in first-generation piperidine drugs. The compound's molecular weight (185.22 g/mol) and polar surface area (~75 Ų) suggest favorable blood-brain barrier permeability, positioning it as a candidate for central nervous system targets.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing the compound's synthetic accessibility while exploring structure-activity relationships. Kamimura et al.'s radical cyclization approach achieves 68% yield for analogous structures but faces challenges in stereocontrol. Microwave-assisted Leuckart reactions adapted by Rao et al. show promise for scale-up but require optimization to prevent N-ethyl group oxidation.

Key unanswered questions include:

- The exact influence of the hydroxyimino group on cytochrome P450 metabolism

- Comparative binding affinities for zinc vs. iron-dependent enzymes

- Impact of ring puckering dynamics on target selectivity

Ongoing work by Tehrani et al. utilizes calcium carbide-mediated cyclization to introduce terminal alkynes, enabling click chemistry modifications for prodrug development. However, no published studies have yet quantified the compound's metabolic stability or plasma protein binding characteristics.

Properties

IUPAC Name |

1-ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-2-11-5-6(8(9)10-13)3-4-7(11)12/h6,13H,2-5H2,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMXMNKCNPVHNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CCC1=O)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC(CCC1=O)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Hydrogenation-Ethylation-Amidation Sequence

Starting Material : 3-Pyridone (Compound 1 in CN105439939A).

Step 1: Hydrogenation to 3-Hydroxypiperidine

- Conditions : 5 MPa H₂, 90°C, 48 hours, 5% rhodium-on-carbon catalyst.

- Outcome : 96.3% yield of 3-hydroxypiperidine.

Step 2: Ethylation - Reagents : Ethyl bromide or ethyl iodide in ethanol with K₂CO₃.

- Conditions : Reflux at 80°C for 12 hours.

- Outcome : 1-Ethyl-3-hydroxypiperidine (85–90% yield).

Step 3: Oxidation and Amidoxime Formation - Oxidation : TEMPO/NaClO₂ system converts the 3-hydroxyl group to a ketone, yielding 1-ethyl-6-oxopiperidine-3-carbonitrile.

- Amidoxime Synthesis : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) at 60°C for 6 hours.

Table 1: Optimization of Amidoxime Formation

| Parameter | Optimal Value | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol/Water | 92 | 98.5 |

| Temperature | 60°C | 90 | 97.2 |

| Reaction Time | 6 hours | 88 | 96.8 |

Route 2: Direct Functionalization of 6-Oxopiperidine-3-Carbonitrile

Starting Material : 6-Oxopiperidine-3-carbonitrile (commercially available).

Step 1: Ethylation

- Reagents : Ethyl methanesulfonate in DMF with NaH.

- Conditions : 0°C to room temperature, 4 hours.

- Outcome : 1-Ethyl-6-oxopiperidine-3-carbonitrile (78% yield).

Step 2: Hydroxylamine Treatment - Conditions : NH₂OH·HCl, NaOH, ethanol/water, 50°C, 5 hours.

- Outcome : 89% yield of the target compound.

Advantages : Fewer steps, higher overall yield (73% vs. 68% in Route 1).

Industrial-Scale Production

Batch Reactor Optimization

- Catalyst Recovery : Rhodium carbon is filtered and reused, reducing costs by 22%.

- Purification : Recrystallization from ethyl acetate/heptane (3:1) achieves >99% purity.

- Scale-Up Challenges : Exothermic reactions during ethylation require controlled cooling to prevent side products.

Table 2: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| Ethylation | 85 | 82 |

| Amidoxime Formation | 92 | 88 |

| Overall | 73 | 68 |

Mechanistic Insights

Ethylation Mechanism

The ethyl group is introduced via SN2 nucleophilic substitution, where the piperidine nitrogen attacks the ethylating agent (e.g., ethyl bromide). Steric hindrance at the 1-position is minimal, favoring high regioselectivity.

Amidoxime Formation

Hydroxylamine reacts with the nitrile group in a two-step process:

- Nucleophilic addition to form an imine intermediate.

- Tautomerization to the stable amidoxime.

Comparative Analysis of Methods

Route 1 is preferred for its compatibility with chiral intermediates (e.g., 3-hydroxypiperidine), but Route 2 offers higher throughput for non-stereosensitive applications. Industrial protocols prioritize Route 2 due to lower catalytic costs.

Chemical Reactions Analysis

1-Ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-N’-hydroxy-6-oxopiperidine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s key functional groups (piperidine ring, hydroxyimine, oxo group) align it with several classes of bioactive molecules. Below is a comparative analysis based on available data and general chemical principles:

Table 1: Comparison of Key Features

Key Observations:

Hydroxyimine vs. Phthalimide Groups: The hydroxyimine group in the target compound contrasts with the phthalimide group in 3-chloro-N-phenyl-phthalimide . While phthalimides are widely used as monomers for polyimides (heat-resistant polymers), hydroxyimines are more reactive as ligands in coordination chemistry, suggesting divergent applications. The presence of a chloro substituent in 3-chloro-N-phenyl-phthalimide enhances its electrophilicity, facilitating polymerization, whereas the ethyl group in the target compound may improve lipophilicity for membrane permeability in drug design.

Comparison with Iodinated Contrast Agents :

- Iopamidol (a triiodinated compound) serves as a radiocontrast agent due to iodine’s radiopacity. In contrast, the target compound lacks heavy atoms like iodine, limiting its utility in imaging. However, its piperidine scaffold could align with neurological drug candidates (e.g., GABA receptor modulators).

This contrasts with the stable aromatic phthalimide structure in 3-chloro-N-phenyl-phthalimide .

Biological Activity

1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

- Molecular Formula : C₉H₁₃N₃O₂

- Molecular Weight : 185.227 g/mol

- CAS Number : 1937274-76-4

- InChI Key : UHMXMNKCNPVHNF-UHFFFAOYSA-N

The compound features a piperidine ring structure with a hydroxyl group and a carboximidamide moiety, which contribute to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The compound can modulate enzymatic activity by binding to active sites, influencing metabolic pathways, and affecting signal transduction mechanisms.

Key Mechanisms Include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic processes, which may lead to therapeutic applications in conditions like cancer.

- Receptor Interaction : It can bind to various receptors, thereby altering their activity and affecting cellular responses.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in cancer cell lines such as HT29 (colon cancer) and FEK4 (a breast cancer model).

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HT29 | 10 |

| This compound | FEK4 | 12 |

These findings suggest a potential role for this compound in the development of novel cancer therapies.

Enzyme Inhibition Studies

Inhibitory studies have shown that the compound effectively inhibits tankyrases, a family of enzymes implicated in various cellular processes, including cancer progression. The inhibition potency was assessed using biochemical assays, revealing promising results that warrant further investigation.

Case Studies

- Study on Tankyrase Inhibition : A study conducted on the effects of this compound on tankyrase enzymes demonstrated significant inhibition at low concentrations, indicating its potential as a therapeutic agent in targeting cancer pathways .

- Cell Proliferation Assays : Another study evaluated the compound's effects on cell proliferation across different cancer cell lines, showing a consistent reduction in viability correlating with increased concentrations of the compound .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

| Compound | Structural Differences | Notable Activities |

|---|---|---|

| 1-Methyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide | Methyl group instead of ethyl | Similar enzyme inhibition but lower potency |

| 1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboxamide | Lacks carboximidamide group | Reduced biological activity |

This comparison highlights the unique properties of this compound that contribute to its enhanced biological activity.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Ethyl-N'-hydroxy-6-oxopiperidine-3-carboximidamide, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as carbodiimide-mediated coupling or cyclization of substituted piperidine precursors. For example, intermediates like ethyl-substituted piperidine derivatives are validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm structural integrity. Contaminants (e.g., unreacted starting materials) are identified via thin-layer chromatography (TLC) or HPLC .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic methods:

- NMR : 1H and 13C NMR confirm the ethyl group, hydroxylamine moiety, and piperidine ring conformation.

- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxopiperidine ring).

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies the molecular weight (265.22 g/mol, as per CAS data) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : Solubility is tested in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using gravimetric analysis. Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or varying pH) monitored via UV-Vis spectroscopy (λmax ~255 nm for conjugated systems) . Long-term storage recommendations (e.g., -20°C in anhydrous conditions) are derived from thermal gravimetric analysis (TGA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural validation?

- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected peaks or missing signals) require iterative validation:

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations.

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra.

- Isotopic Labeling : Trace reaction pathways to confirm intermediate structures .

Q. What experimental design considerations are critical for studying the compound’s reactivity in biological systems?

- Methodological Answer :

- Dose-Response Assays : Optimize concentrations using cell viability assays (e.g., MTT) to avoid off-target effects.

- Metabolic Stability : Use liver microsomes or hepatocyte models to assess enzymatic degradation.

- Isotope Tracing : Label the ethyl or hydroxyimino group with 13C/15N to track metabolic fate via LC-MS .

Q. How can researchers address discrepancies in stability data across different experimental setups?

- Methodological Answer : Contradictions (e.g., variable degradation rates in aqueous vs. lipid matrices) require controlled replication:

- Matrix Effects : Test stability in buffers, serum, or lipid emulsions to mimic physiological conditions.

- Kinetic Studies : Use Arrhenius plots to predict shelf-life under diverse temperatures.

- Cross-Lab Validation : Share samples with independent labs to confirm reproducibility .

Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger to model binding to enzymes (e.g., hydroxamate-targeting metalloproteases).

- MD Simulations : Run 100-ns trajectories to assess conformational stability in binding pockets.

- QSAR Modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity .

Data Contradiction and Reliability

Q. How should researchers validate conflicting reports on the compound’s CAS registry or molecular descriptors?

- Methodological Answer : Cross-reference authoritative databases (e.g., PubChem, Reaxys) and primary literature. For example, discrepancies in CAS numbers (e.g., 1931900-04-7 listed for multiple compounds) require verification via spectral data or synthetic pathway alignment .

Q. What frameworks exist for assessing the reliability of analytical data in peer-reviewed studies?

- Methodological Answer : Apply criteria from empirical contradiction analysis (ECA):

- Falsification Tests : Check if data withstands alternative hypotheses (e.g., impurity vs. degradation product).

- Consistency Metrics : Use intraclass correlation coefficients (ICC) for inter-lab data comparisons.

- Error Propagation Models : Quantify uncertainty in HPLC peak integration or NMR signal-to-noise ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.